An In-Depth Technical Guide to the Chemical Properties of 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine
An In-Depth Technical Guide to the Chemical Properties of 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine
Executive Summary: This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine. This molecule incorporates two structurally significant motifs: the pyrrolidine ring, a prevalent scaffold in numerous biologically active compounds, and the 3,5-dimethoxyphenyl group, known to influence pharmacokinetic and pharmacodynamic properties. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from analogous structures to predict its properties and outline robust methodologies for its empirical validation. We present plausible synthetic routes, detailed protocols for analytical characterization (NMR, MS, IR), and discuss potential biological applications and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Section 1: Introduction to the 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine Scaffold
The unique combination of a saturated N-aryl pyrrolidine heterocycle with a primary amine and a dimethoxy-substituted phenyl ring endows 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine with a distinct chemical profile. Understanding the contributions of each component is key to predicting its behavior and potential utility.
1.1 The Pyrrolidine Ring: A Privileged Scaffold
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone in medicinal chemistry. Its prevalence is attributed to several key features:
-
Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized ring allows for precise spatial orientation of substituents, enabling effective exploration of protein binding pockets.
-
Improved Physicochemical Properties: Incorporation of a pyrrolidine ring often enhances solubility and metabolic stability compared to more rigid aromatic systems.[1]
-
Chirality: Substituted pyrrolidines, like the target molecule with a substituent at the C3 position, possess at least one stereocenter, which is critical for enantioselective interactions with biological targets.
1.2 The 3,5-Dimethoxyphenyl Moiety: Electronic and Lipophilic Influence
The 3,5-dimethoxyphenyl group significantly modulates the molecule's electronic and physical properties. The two methoxy (-OCH₃) groups are electron-donating through resonance and influence the molecule in several ways:
-
Basicity Modification: The electron-donating nature of the methoxy groups can subtly influence the basicity of the anilinic nitrogen.
-
Lipophilicity: The methoxy groups increase the lipophilicity (fat-solubility) of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The meta-positioning of the methoxy groups can block sites of potential aromatic hydroxylation, a common metabolic pathway, potentially increasing the compound's in vivo half-life. Dimethoxybenzene derivatives are known to possess a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[2][3]
Section 2: Predicted Physicochemical Properties and Stereochemistry
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Causality |
| Molecular Formula | C₁₂H₁₈N₂O₂ | Based on atomic composition. |
| Molecular Weight | 222.28 g/mol | Sum of atomic weights. |
| Appearance | Likely a solid or high-boiling oil. | Aromatic amines with similar molecular weight are often solids at room temperature.[4] |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, DMSO); low solubility in water. | The aromatic ring and pyrrolidine structure contribute to lipophilicity. The amine groups may allow for salt formation to enhance aqueous solubility.[1] |
| pKa (Conjugate Acid) | ~8-10 (aliphatic amine), ~4-5 (aromatic amine) | The aliphatic 3-amino group is expected to be significantly more basic than the anilinic nitrogen of the N-aryl ring. This dual basicity is a key feature for pH-dependent interactions.[5] |
| Stereochemistry | Exists as a racemic mixture of (R) and (S) enantiomers. | The carbon atom at position 3 of the pyrrolidine ring is a chiral center. Separation of enantiomers would be required for stereospecific biological evaluation. |
Section 3: Synthesis and Purification Strategies
The synthesis of N-aryl pyrrolidines can be achieved through several established methods. A logical and efficient approach for 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is the reductive amination of a suitable ketone precursor with 3,5-dimethoxyaniline.[6]
Protocol 3.1: Proposed Two-Step Synthesis
Rationale: This protocol employs a standard, high-yielding reductive amination followed by a straightforward deprotection. Using a Boc-protected pyrrolidinone ensures the reaction occurs selectively at the ketone and prevents side reactions involving the amine.
Step 1: Reductive Amination
-
To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in 1,2-dichloroethane (DCE), add 3,5-dimethoxyaniline (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent prevents the reduction of other functional groups and is highly effective for imines.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. The use of a strong acid efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates the complete consumption of the starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the acid.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the crude final product.
Protocol 3.2: Purification by Column Chromatography
Rationale: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the target compound from unreacted starting materials and byproducts.
-
Prepare a silica gel slurry in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Load the crude product (adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 100% Hexane to 70:30 Hexane:Ethyl Acetate with 1-2% triethylamine). The addition of a small amount of triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine.
Section 4: Structural Elucidation and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Region (~6.0-7.0 ppm): Protons on the 3,5-dimethoxyphenyl ring are expected in this region. Due to symmetry, two signals are expected: a triplet for the proton at C4 and a doublet for the protons at C2 and C6.[7]
-
Methoxy Protons (~3.7-3.8 ppm): A sharp singlet integrating to 6 protons from the two -OCH₃ groups.
-
Pyrrolidine Ring Protons (~2.0-4.0 ppm): A series of complex multiplets corresponding to the 7 protons on the pyrrolidine ring. The diastereotopic nature of the protons on the C2, C4, and C5 positions will likely result in complex splitting patterns.[8][9]
-
Amine Protons (~1.5-3.0 ppm): A broad singlet for the -NH₂ protons, which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.
-
Aromatic Carbons (~90-160 ppm): Signals for the six carbons of the phenyl ring. The carbons attached to the methoxy groups will be the most downfield.
-
Methoxy Carbon (~55 ppm): A single signal for the two equivalent methoxy carbons.
-
Pyrrolidine Carbons (~30-60 ppm): Four signals corresponding to the carbons of the pyrrolidine ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Ionization: Electrospray ionization (ESI) in positive mode is ideal for this amine-containing compound, which will readily protonate.
-
Molecular Ion Peak: An intense peak corresponding to [M+H]⁺ at m/z 223.14. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.[10]
-
Key Fragmentation: The most common fragmentation pathway for amines is α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[11][12] For the pyrrolidine ring, this can lead to ring-opening fragments. Cleavage of the C-N bond between the phenyl ring and the pyrrolidine nitrogen is also expected.[13]
Protocol 4.2.1: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Mass Spectrometry (ESI+):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretch (Primary Amine): Two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
N-H Bend (Primary Amine): A band around 1580-1650 cm⁻¹.
-
C-O Stretch (Aryl Ether): Strong, characteristic bands around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) for the Ar-O-CH₃ ether linkages.
Section 5: Potential Biological Activity and Research Applications
While the specific biological profile of 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is uncharacterized, its structural motifs suggest several promising avenues for investigation in drug discovery.
-
CNS Agents: The combination of a lipophilic aromatic ring and a basic amine is a common feature in centrally active agents. Many phenethylamine derivatives with dimethoxy substitutions are known to interact with serotonin receptors, such as the 5-HT₂A receptor.[14] This compound could serve as a scaffold for novel neuropsychiatric drug candidates.
-
Anticancer Agents: Both pyrrolidine and dimethoxyphenyl moieties are found in compounds with demonstrated cytotoxic activity against various cancer cell lines.[15] For example, some trimethoxyphenyl-based compounds act as tubulin polymerization inhibitors. This molecule could be explored as a fragment or lead compound in oncology research.
-
Enzyme Inhibitors: The structural features are suitable for targeting various enzyme classes, such as kinases or proteases, where the amine can form key hydrogen bonds or salt bridges in an active site, and the N-aryl group can occupy a hydrophobic pocket.[2]
Section 6: Safety, Handling, and Storage
As a novel chemical, 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine should be handled with care, assuming it may be hazardous. Guidelines should be based on similar classes of compounds, such as aromatic amines.[16][17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated chemical fume hood.[18][19]
-
Toxicology: Aromatic amines as a class can be toxic and may be absorbed through the skin. Some are known or suspected carcinogens.[17] The acute and chronic toxicity of this specific compound is unknown. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the amine groups.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
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